molecular formula C10H12O3 B1347342 2,4-Dimethoxy-6-methylbenzaldehyde CAS No. 7149-90-8

2,4-Dimethoxy-6-methylbenzaldehyde

Cat. No. B1347342
CAS RN: 7149-90-8
M. Wt: 180.2 g/mol
InChI Key: RTRFTGJNWSOWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-6-methylbenzaldehyde, also known as 4,6-Dimethoxy-o-tolualdehyde, is a chemical compound with the empirical formula C10H12O31. It has a molecular weight of 180.201.



Synthesis Analysis

The synthesis of 2,4-Dimethoxy-6-methylbenzaldehyde is not explicitly mentioned in the search results. However, a related compound, 2,6-dimethoxyl-1,4-benzoquinone, has been synthesized through the Vilsmeier-Haack reaction2.



Molecular Structure Analysis

The molecular structure of 2,4-Dimethoxy-6-methylbenzaldehyde can be represented by the SMILES string COc1cc(C)c(C=O)c(OC)c11. The InChI representation is 1S/C10H12O3/c1-7-4-8(12-2)5-10(13-3)9(7)6-11/h4-6H,1-3H31.



Chemical Reactions Analysis

Specific chemical reactions involving 2,4-Dimethoxy-6-methylbenzaldehyde are not detailed in the search results. However, it’s worth noting that related compounds have been involved in reactions such as the Vilsmeier-Haack reaction2.



Physical And Chemical Properties Analysis

2,4-Dimethoxy-6-methylbenzaldehyde has a melting point of 65-69 °C13. Its density is predicted to be 1.089±0.06 g/cm33.


Scientific Research Applications

Synthesis of Complex Organic Compounds

A novel and economical route for the synthesis of 2,4-Dimethoxybenzaldehyde, closely related to the compound , has been developed using 1,3-dimethoxybenzene as a raw material through Vilsmeier formylation with DMF. This method yields a high purity product, showcasing its potential in synthesizing complex organic molecules with specific functional groups (Chen Xin-zhi, 2007).

Catalysis and Reaction Mechanisms

Research on self-terminated cascade reactions has identified methylbenzaldehydes, including structures similar to 2,4-Dimethoxy-6-methylbenzaldehyde, as critical intermediates in producing value-added chemicals from bioethanol. These reactions occur on hydroxyapatite catalysts, highlighting the role of specific aldehydes in renewable energy applications (Takahiko Moteki, A. Rowley, D. Flaherty, 2016).

Material Science

In material science, the synthesis and optical studies of metal complexes derived from dimethoxy benzaldehydes have been conducted. These studies aim to understand the optical properties of these complexes, which are crucial for developing photovoltaic materials and optical sensors. The research demonstrates how variations in the molecular structure of benzaldehydes affect the optical absorption spectra and electronic properties of their metal complexes (Athraa H. Mekkey, Fatima H. Mal, S. H. Kadhim, 2020).

Safety And Hazards

2,4-Dimethoxy-6-methylbenzaldehyde is classified as causing serious eye irritation (Category 2A, H319) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)4. Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust, and not ingesting the compound45. If contact occurs, immediate medical attention is advised45.


Future Directions

The search results do not provide specific future directions for 2,4-Dimethoxy-6-methylbenzaldehyde. However, given its potential as a chemical intermediate, future research could explore its applications in various chemical syntheses.


properties

IUPAC Name

2,4-dimethoxy-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-8(12-2)5-10(13-3)9(7)6-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRFTGJNWSOWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291005
Record name 2,4-Dimethoxy-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxy-6-methylbenzaldehyde

CAS RN

7149-90-8
Record name 2,4-Dimethoxy-6-methylbenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dimethoxy-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxy-6-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethoxy-6-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,4-Dimethoxy-6-methylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,4-Dimethoxy-6-methylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,4-Dimethoxy-6-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,4-Dimethoxy-6-methylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,4-Dimethoxy-6-methylbenzaldehyde

Citations

For This Compound
33
Citations
JP Lambooy - Journal of the American Chemical Society, 1956 - ACS Publications
By the use of the 2, 4-dihydroxymethylphenylalanines it has become possible to propose a theory for the sites of the linkages which exist between tyrosinase from the potato and a …
Number of citations: 34 pubs.acs.org
DJ Cram - Journal of the American Chemical Society, 1948 - ACS Publications
X, µ. Fig. 2.—Ultraviolet absorption spectra of 2, 4-dihydroxy-acetophenone: curve 1, in absolute ethanol; curve 2, in 50% ethanol-50% 0.05 N sodium hydroxide. zine and alkali, …
Number of citations: 84 pubs.acs.org
C Li, H Ding, Z Ruan, Y Zhou… - Beilstein Journal of …, 2017 - beilstein-journals.org
In this paper, a practical approach for the total synthesis of kipukasin A is presented with 22% overall yield by using tetra-O-acetyl-β-D-ribose as starting material. An improved iodine-…
Number of citations: 5 www.beilstein-journals.org
T Bruun - Acta Chem Scand, 1971 - actachemscand.org
Formylation by method B of methyl 4-hydroxy-2-methoxy-3, 6-dimethylbenzoate (17) and of methyl 2, 4-dihydroxy-3, 6-dimethylbenzoate (18)(Scheme 3) furnished methyl 5-formyl-2, 4-…
Number of citations: 9 actachemscand.org
MV Sargent, PO Stransky - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
The structure of schizopeltic acid as 1,7-dimethoxy-6-methoxycarbonyl 3,9-dimethyldibenzofuran-4-carboxylic acid (1) has been confirmed by rational synthesis. 6-Methoxy-4-…
Number of citations: 9 pubs.rsc.org
GV Madhava Sharma - lib.unipune.ac.in
It is known that about of the population in Western countries die of neoplastic diseases commonly known as' cancer'. This has attracted the attention of research workers throughout the …
Number of citations: 2 lib.unipune.ac.in
PK Sandhu - lib.unipune.ac.in
Linear and angular furocoumarins constitute an important class of naturally occurring coumarins. In furocoumarins the fliran ring is fused to carbocyclic part of coumarin nucleus. The …
Number of citations: 2 lib.unipune.ac.in
JG Cannon, RL Hamer, M Ilhan… - Journal of medicinal …, 1984 - ACS Publications
Series of N-alkylated derivatives of trans-octahydrobenzo\g] quinoline and of cis-and trans-octahydrobenzo [/] quinoline were prepared for pharmacological testing as congeners of 2-…
Number of citations: 23 pubs.acs.org
GSR SubbaáRao - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
A novel method for the preparation of 6-aryl-2,4-dimethoxybenzoic acids involving the Alder–Rickert reaction of 1,5-dimethoxycyclohexa-1,4-dienes and arylpropiolic esters is described…
Number of citations: 27 pubs.rsc.org
RGF Giles, MV Sargent - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
&S&-&-J Page 1 1974 2447 Photochemical Synthesis of Phenanthrenes from 2-Methoxystilbenes By Robin GF Giles and Melvyn V. Sargent,' Department of Organic Chemistry, …
Number of citations: 23 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.